molecular formula C17H23N5O2 B12258087 N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12258087
M. Wt: 329.4 g/mol
InChI Key: NPMNYVGPBDKQHU-UHFFFAOYSA-N
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Description

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H23N5O2/c1-21(14-6-4-5-9-18-14)13-7-10-22(11-8-13)17-19-15(23-2)12-16(20-17)24-3/h4-6,9,12-13H,7-8,10-11H2,1-3H3

InChI Key

NPMNYVGPBDKQHU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=CC(=N2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Attachment of the Pyrimidine Ring: The 4,6-dimethoxypyrimidine moiety is introduced via nucleophilic substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring is then attached through additional substitution reactions.

    Final Coupling: The final step involves coupling the piperidine and pyridine rings with the pyrimidine moiety under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methyl

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